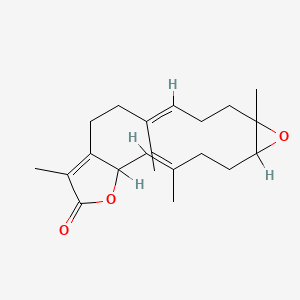

Sarcophine

Vue d'ensemble

Description

Sarcophine is a cembranoid isolated from the Red Sea soft coral Sarcophyton glaucum . It has been found to exhibit anti-tumor, chemo-preventive, and antimicrobial activities . Sarcophine is also known to inhibit several vital enzymes, including cholinesterase and phosphofructokinase .

Synthesis Analysis

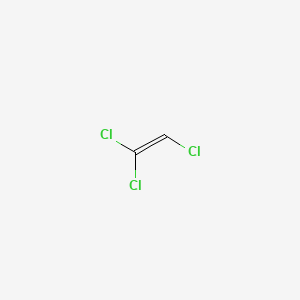

Sarcophine has been subjected to several semisynthetic transformations to enhance its antiproliferative activity . These transformations include hydroxylation, oxymercuration-demercuration, and halogenation reactions . In particular, the introduction of sulfur-containing functionalities via reaction with ammonium thiocyanate has been found to enhance its activity .

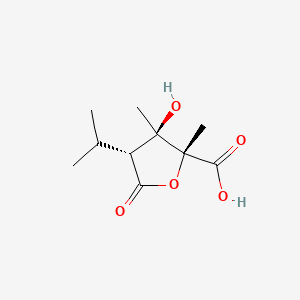

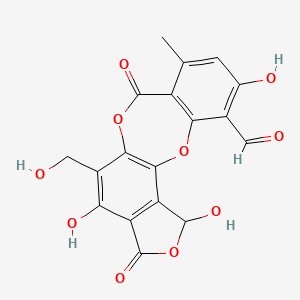

Molecular Structure Analysis

The molecular structure of Sarcophine is C20H28O3 with a molecular weight of 316.43 g/mol . It is also known by other names such as (+)-Sarcophine, (2S,7S,8S)-Sarcophine, and others .

Chemical Reactions Analysis

Sarcophine has been found to react with nucleophilic thiocyanates in the presence of appropriate catalysts, yielding trans β-hydroxy thiocyanates . It also reacts with ammonium thiocyanate in the presence of antimony trichloride to afford cis thiocyanohydrin and 1,3-oxathilane-2-imine derivatives .

Physical And Chemical Properties Analysis

Sarcophine is a white to beige powder . It is stored at a temperature of 2-8°C . It has an assay of ≥97% (HPLC) .

Applications De Recherche Scientifique

Chemoprevention of Skin Cancer

- Scientific Field : Dermatology, Oncology

- Application Summary : Sarcophine-diol (SD), a structural modification of sarcophine, has shown chemopreventive effects on skin tumor development. It has been tested on both chemically-induced and UVB-induced skin tumor models .

- Methods of Application : In the studies, SD was applied topically on the skin of mice before exposure to UVB radiation. The dose of SD varied between 30 μg and 60 μg .

- Results : SD treatment resulted in a reduction in tumor multiplicity. It was also found to induce DNA fragmented apoptotic cells by upgrading the expressions of cleaved caspase-3 and caspase-8 .

Marine Antifouling Agents

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Activity

- Scientific Field : Biochemistry, Pharmacology

- Application Summary : Terpenoids from Sarcophyton trocheliophorum, which include Sarcophine, have shown potential pharmacological activities such as Protein Tyrosine Phosphatase 1B (PTP1B) inhibitory activity .

Neuroprotective Activity

- Scientific Field : Neurology, Pharmacology

- Application Summary : Terpenoids from Sarcophyton trocheliophorum, which include Sarcophine, have shown potential neuroprotective activities .

Cytotoxic Activity

- Scientific Field : Pharmacology, Oncology

- Application Summary : Terpenoids from Sarcophyton trocheliophorum, which include Sarcophine, have shown potential cytotoxic activities .

Anti-Inflammatory Activity

Orientations Futures

Sarcophine and its derivatives have shown promising chemopreventive effects against skin cancer . Further studies are needed to elucidate the mechanisms of action of these compounds in estrogen-responsive cancer cells . There is also a demand to explore the terpene biosynthetic gene clusters of the species from which Sarcophine is derived .

Propriétés

IUPAC Name |

(2E,11E)-3,8,12,16-tetramethyl-7,18-dioxatricyclo[13.3.0.06,8]octadeca-2,11,15-trien-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-13-6-5-11-20(4)18(23-20)10-8-14(2)12-17-16(9-7-13)15(3)19(21)22-17/h6,12,17-18H,5,7-11H2,1-4H3/b13-6+,14-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGAKBBMRMLAYMY-VRDMJVMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC2(C(O2)CCC(=CC3C(=C(C(=O)O3)C)CC1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C\CCC2(C(O2)CC/C(=C/C3C(=C(C(=O)O3)C)CC1)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sarcophytum glaucum, from | |

CAS RN |

55038-27-2 | |

| Record name | Sarcophine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

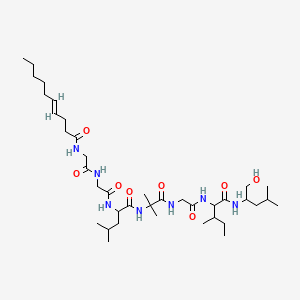

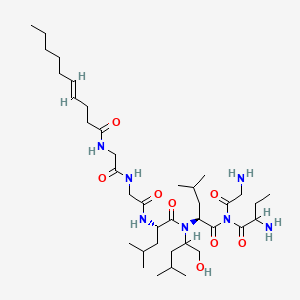

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3R)-N-[(1S,7R,8S,9Z,17S,20R,21S,29S,32R)-29-Benzyl-24-[(2S)-butan-2-yl]-32-[(1R)-1-hydroxyethyl]-7,20,28-trimethyl-11,14,18,22,25,27,30,33-octaoxospiro[6,15,19-trioxa-12,23,26,28,31,34-hexazatricyclo[15.9.8.22,5]hexatriaconta-2(36),3,5(35),9-tetraene-8,2'-oxirane]-21-yl]-3-hydroxy-2,4-dimethylpentanamide](/img/structure/B1681399.png)